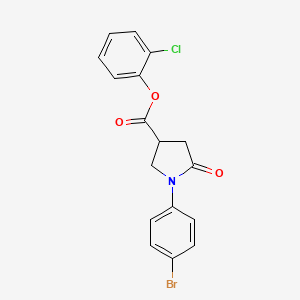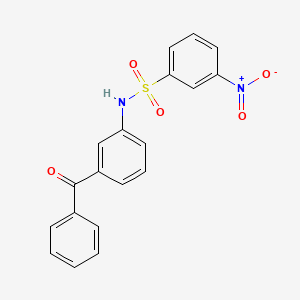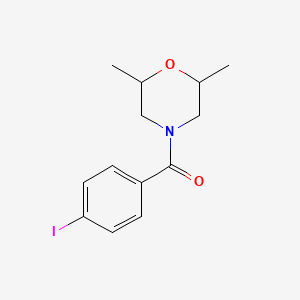![molecular formula C21H29NO5 B4145621 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid](/img/structure/B4145621.png)
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid
Overview
Description
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid is an organic compound that features a piperidine ring substituted with a butynyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-isopropyl-5-methylphenol, which is then reacted with an appropriate halide to form the phenoxy intermediate.
Alkyne Addition: The phenoxy intermediate undergoes a coupling reaction with a butynyl halide under basic conditions to introduce the alkyne functionality.
Piperidine Ring Formation: The resulting alkyne intermediate is then reacted with piperidine to form the final product.
Oxalate Formation: The final step involves the reaction of the piperidine derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-isopropyl-5-methylphenoxy)piperidine hydrochloride
- 1-[4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-yl]pyrrolidinium
Uniqueness
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid is unique due to its combination of a piperidine ring, a butynyl group, and a phenoxy group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.C2H2O4/c1-16(2)18-10-9-17(3)15-19(18)21-14-8-7-13-20-11-5-4-6-12-20;3-1(4)2(5)6/h9-10,15-16H,4-6,11-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMKVMGQBLWJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC#CCN2CCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4-trimethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B4145551.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B4145569.png)

![1-Ethyl-4-[3-(2-iodo-4-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4145580.png)
![2-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-nitrobenzenesulfonamide](/img/structure/B4145588.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4145595.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B4145614.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4145625.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]benzamide](/img/structure/B4145633.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4145640.png)

![2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE](/img/structure/B4145659.png)
![2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4145663.png)
